molecular formula C11H22FNO2 B11718409 N-Boc-1-fluoro-4-methyl-2-pentanamine

N-Boc-1-fluoro-4-methyl-2-pentanamine

Cat. No.: B11718409
M. Wt: 219.30 g/mol
InChI Key: WWGUKQNOFOYFEG-UHFFFAOYSA-N
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Description

N-Boc-1-fluoro-4-methyl-2-pentanamine, also known as tert-butyl N-(1-fluoro-4-methylpentan-2-yl)carbamate, is a research chemical with the molecular formula C11H22FNO2 and a molecular weight of 219.30 g/mol. This compound is used as a building block in organic synthesis and has applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-1-fluoro-4-methyl-2-pentanamine typically involves the reaction of 1-fluoro-4-methyl-2-pentanamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc protecting group .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Boc-1-fluoro-4-methyl-2-pentanamine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed using acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group under mild conditions.

Major Products Formed

    Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Deprotection Reactions: The major product is 1-fluoro-4-methyl-2-pentanamine.

Scientific Research Applications

N-Boc-1-fluoro-4-methyl-2-pentanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Boc-1-fluoro-4-methyl-2-pentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The Boc protecting group provides stability during synthetic transformations and can be removed to reveal the active amine .

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-1-fluoro-2-pentanamine
  • N-Boc-1-fluoro-3-methyl-2-pentanamine
  • N-Boc-1-fluoro-4-ethyl-2-pentanamine

Uniqueness

N-Boc-1-fluoro-4-methyl-2-pentanamine is unique due to the presence of both a fluorine atom and a Boc protecting group, which confer specific chemical properties and reactivity. The fluorine atom enhances the compound’s stability and lipophilicity, while the Boc group allows for selective deprotection under mild conditions .

Properties

Molecular Formula

C11H22FNO2

Molecular Weight

219.30 g/mol

IUPAC Name

tert-butyl N-(1-fluoro-4-methylpentan-2-yl)carbamate

InChI

InChI=1S/C11H22FNO2/c1-8(2)6-9(7-12)13-10(14)15-11(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,14)

InChI Key

WWGUKQNOFOYFEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CF)NC(=O)OC(C)(C)C

Origin of Product

United States

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